

# An In-depth Technical Guide to (S)-AZD0022: Chemical Structure and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-AZD0022

Cat. No.: B15603970

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AZD0022 is an investigational compound, and detailed proprietary information regarding its synthesis is not publicly available. This guide provides a comprehensive overview based on existing scientific literature and publicly accessible data, focusing on the structurally related (R)-enantiomer where specific data for **(S)-AZD0022** is unavailable.

## Introduction

AZD0022 is a potent and selective inhibitor of the KRAS G12D mutation, a significant driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers.[\[1\]](#)[\[2\]](#) Developed by Usynova and subsequently licensed by AstraZeneca, AZD0022 has been investigated in preclinical and early-phase clinical trials.[\[3\]](#)[\[4\]](#) This document provides a technical overview of the chemical structure and a theoretical synthesis approach for **(S)-AZD0022**, alongside available preclinical data for its (R)-enantiomer.

## Chemical Structure

The chemical structure of AZD0022 comprises a complex heterocyclic scaffold. While the publicly available information predominantly details the (R)-enantiomer, the structure of the (S)-enantiomer would be its mirror image.

IUPAC Name of (R)-AZD0022: (R)-4-((1R,5S)-3,8-diazabicyclo[3.2.1]oct-6-en-3-yl)-6,8-difluoro-2-(((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)quinazolin-7-yl)-5-

ethynyl-6-fluoronaphthalen-2-amine[1]

Chemical Formula: C<sub>34</sub>H<sub>30</sub>F<sub>4</sub>N<sub>6</sub>O[1]

Molecular Weight: 614.65 g/mol [1]

CAS Number: 2958627-18-2 (for the racemate or unspecified stereochemistry)[1]

Chemical Structure of (R)-AZD0022:

(Note: A 2D chemical structure image would be placed here in a formal whitepaper. As a text-based AI, I will describe the key structural features.)

The molecule consists of a central difluoro-quinazoline core. Attached to this core are:

- A fluorinated tetrahydro-1H-pyrrolizinyl methoxy group.
- A 3,8-diazabicyclo[3.2.1]oct-6-enyl group.
- A fluorinated ethynyl-naphthalenamine moiety.

The stereochemistry at the multiple chiral centers is crucial for its biological activity. The IUPAC name specifies the stereoisomer as having (R) configuration at the naphthalenyl moiety, (1R, 5S) at the diazabicyclooctane, and (2R, 7aS) at the fluorotetrahydropyrrolizinyl group. The requested **(S)-AZD0022** would have the opposite configuration at the naphthalenyl chiral center.

## Synthesis of **(S)-AZD0022**: A Conceptual Approach

A detailed, step-by-step synthesis protocol for **(S)-AZD0022** is not publicly available due to its proprietary nature. However, a plausible synthetic strategy can be conceptualized based on established methods for the synthesis of its core structural motifs: the quinazoline core, the chiral diazabicyclooctane, and the chiral fluorinated tetrahydro-1H-pyrrolizin.

Key Methodologies:

- Quinazoline Core Synthesis: Quinazoline derivatives can be synthesized through various methods, including the reaction of 2-aminobenzonitriles with appropriate reagents to form the

pyrimidine ring. Metal-catalyzed cross-coupling reactions are often employed to introduce substituents.

- Chiral Diazabicyclooctane Synthesis: The synthesis of chiral diazabicyclo[3.2.1]octane scaffolds can be achieved through asymmetric synthesis or by resolution of a racemic mixture. Catalytic asymmetric synthesis is a modern approach to establish the desired stereochemistry. \* Chiral Fluorinated Tetrahydro-1H-pyrrolizine Synthesis: The introduction of fluorine can be accomplished using various fluorinating agents. The stereoselective synthesis of the pyrrolizidine core can be achieved from chiral starting materials like proline. \* Final Assembly: The final steps would involve sequential coupling reactions, likely palladium-catalyzed cross-coupling reactions, to connect the different fragments to the quinazoline core, followed by deprotection steps to yield the final compound.

## Preclinical Data for (R)-AZD0022

The following tables summarize the available preclinical pharmacokinetic and pharmacodynamic data for the (R)-enantiomer of AZD0022.

Table 1: Physicochemical Properties of (R)-AZD0022

| Property                 | Value     | Reference |
|--------------------------|-----------|-----------|
| Molecular Weight         | 614 g/mol |           |
| Log D (pH 7.4)           | 2.5       |           |
| pKa                      | 8.4, 7.4  |           |
| Thermodynamic Solubility | 207 μM    |           |

Table 2: In Vitro and In Vivo Activity of (R)-AZD0022

| Parameter                                  | Value      | Cell Line/Model             | Reference |
|--------------------------------------------|------------|-----------------------------|-----------|
| IC <sub>50</sub> (cellular)                | ~5-10 nM   | MIA PaCa-2 (KRAS G12D)      |           |
| Unbound IC <sub>50</sub> (pRSK inhibition) | 1.4 nM     | PKPD modeling               |           |
| pRSK Inhibition (in vivo)                  | up to ~75% | GP2D human tumor xenografts |           |

Table 3: Pharmacokinetic Parameters of (R)-AZD0022

| Parameter                                 | Mouse         | Dog           | Reference |
|-------------------------------------------|---------------|---------------|-----------|
| Blood Clearance                           | 8.2 mL/min/kg | 8.6 mL/min/kg |           |
| Volume of Distribution (V <sub>ss</sub> ) | 10.8 L/kg     | 20.4 L/kg     |           |
| Oral Bioavailability                      | 28%           | 13%           |           |
| Half-life (t <sub>1/2</sub> )             | 24 h          | 46 h          |           |
| Oral Absorption                           | 30-70%        | -             |           |
| Tumor to Plasma Ratio                     | 18x           | -             |           |

## Mechanism of Action and Signaling Pathway

AZD0022 is a selective inhibitor of the KRAS G12D mutant protein. The KRAS protein is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The G12D mutation leads to constitutive activation of KRAS, resulting in uncontrolled cell growth. AZD0022 binds to the KRAS G12D protein and inhibits its downstream signaling.

[2][17] KRAS G12D Signaling Pathway and Inhibition by AZD0022

[Click to download full resolution via product page](#)

Caption: Simplified KRAS G12D signaling pathway and the point of inhibition by **(S)-AZD0022**.

## Conclusion

**(S)-AZD0022** represents a promising therapeutic agent for cancers harboring the KRAS G12D mutation. While specific data for the (S)-enantiomer is limited in the public domain, the available information on the (R)-enantiomer demonstrates potent and selective inhibition of the KRAS G12D signaling pathway with favorable preclinical pharmacokinetic properties. The synthesis of this complex molecule likely involves a multi-step process requiring precise stereochemical control. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of **(S)-AZD0022**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medkoo.com [medkoo.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. A Phase I/IIa Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Efficacy of AZD0022 as Monotherapy and in Combination with Anti-cancer Agents in Adult Participants with Tumours Harbouiring a KRASG12D Mutation [astrazenecaclinicaltrials.com]
- 4. Facebook [cancer.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic asymmetric total synthesis of diazabicyclooctane  $\beta$ -lactamase inhibitors avibactam and rebabactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. abmole.com [abmole.com]
- 15. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 16. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-AZD0022: Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603970#s-azd0022-chemical-structure-and-synthesis]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)